molecular formula C12H27AuClP B1354408 Chloro(tri-tert-butylphosphine)gold(I) CAS No. 69550-28-3

Chloro(tri-tert-butylphosphine)gold(I)

Cat. No. B1354408
CAS RN: 69550-28-3
M. Wt: 434.73 g/mol
InChI Key: JLXSZGSXDDQSJF-UHFFFAOYSA-M
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Description

Chloro(tri-tert-butylphosphine)gold(I) is a catalyst used in a variety of C-C bond forming reactions . It is also known by other names such as (Tri-tert-butylphosphine)chlorogold, (Tri-tert-butylphosphine)gold(I) chloride, and (tBu3P)AuCl .


Synthesis Analysis

While specific synthesis methods for Chloro(tri-tert-butylphosphine)gold(I) were not found in the search results, it was mentioned that gold(I) complexes containing tri-tert-butylphosphine ligands have been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of Chloro(tri-tert-butylphosphine)gold(I) has been characterized by techniques such as FTIR, NMR spectroscopy, Cyclic voltammetry, elemental analysis, and X-ray diffraction . The linear formula of the compound is (C4H9)3PAuCl .


Chemical Reactions Analysis

Chloro(tri-tert-butylphosphine)gold(I) is known to be a useful catalyst in a variety of C-C bond-forming reactions, including cyclopropanation .


Physical And Chemical Properties Analysis

Chloro(tri-tert-butylphosphine)gold(I) is a solid with a molecular weight of 434.74. It has a melting point of over 300 °C . The compound is not soluble in water .

Scientific Research Applications

Catalyst in Cycloisomerization Reactions

Chloro(tri-tert-butylphosphine)gold(I) is used as a catalyst in cycloisomerization reactions of 2-(2-propynyl)pyridine N-oxides . This application is significant in the field of organic chemistry where cycloisomerization reactions are used to form cyclic compounds, which are often more stable and have interesting properties compared to their acyclic counterparts.

Catalyst in Diynes Cycloisomerization

This compound is also used as a catalyst in the cycloisomerization of 1,6-diynes . Diynes are organic compounds that contain two triple bonds. Their cycloisomerization can lead to the formation of complex cyclic structures, which are important in the synthesis of natural products and pharmaceuticals.

Catalyst in sp3 C-H Bond Insertion

Chloro(tri-tert-butylphosphine)gold(I) is used as a catalyst in cycloisomerizations terminated by sp3 C-H bond insertion . This process is a key step in many synthetic transformations, particularly in the formation of carbon-carbon bonds, which are fundamental in organic synthesis.

Synthesis of Aromatic Ketones

This compound is used in the synthesis of aromatic ketones by a transition metal-catalyzed tandem sequence . Aromatic ketones are valuable intermediates in the synthesis of a wide range of chemicals, including pharmaceuticals, dyes, and fragrances.

Preparation of Phosphine Ligands in Metal Complexes

Tri-tert-butylphosphine, a component of Chloro(tri-tert-butylphosphine)gold(I), is used primarily in the preparation of mono- and bidentate phosphine ligands in metal complexes . These complexes are used for catalytic chiral asymmetric hydrogenations and other asymmetric reactions, as well as transition metal coupling reactions.

Catalyst in Gold-Catalyzed Reactions

As a gold(I) compound, Chloro(tri-tert-butylphosphine)gold(I) is used as a catalyst in various gold-catalyzed reactions. Gold catalysts are known for their ability to activate alkynes and allenes towards nucleophilic attack, and they have been used in a variety of transformations, including cyclizations, additions, and rearrangements .

Safety and Hazards

Chloro(tri-tert-butylphosphine)gold(I) is classified as Acute Tox. 3 Oral according to the GHS classification . It is toxic if swallowed and should be handled with appropriate personal protective equipment .

Mechanism of Action

Target of Action

Chloro(tri-tert-butylphosphine)gold(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the formation of carbon-carbon (C-C) bonds .

Mode of Action

The compound Chloro(tri-tert-butylphosphine)gold(I) interacts with its targets by accelerating the rate of the reaction. It does this by lowering the activation energy required for the reaction to proceed, thus enabling the formation of C-C bonds .

Biochemical Pathways

Chloro(tri-tert-butylphosphine)gold(I) affects the biochemical pathways involved in C-C bond formation. By acting as a catalyst, it influences the rate at which these pathways proceed, leading to faster synthesis of the desired products .

Result of Action

The molecular and cellular effects of Chloro(tri-tert-butylphosphine)gold(I)'s action are seen in the products of the reactions it catalyzes. By facilitating C-C bond formation, it enables the synthesis of complex organic compounds .

properties

IUPAC Name

chlorogold;tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSZGSXDDQSJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474720
Record name (tBu3P)AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(tri-tert-butylphosphine)gold(I)

CAS RN

69550-28-3
Record name (tBu3P)AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(tri-tert-butylphosphine)gold(I)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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